molecular formula C17H13F6NO2 B8462328 Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate

Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate

Cat. No.: B8462328
M. Wt: 377.28 g/mol
InChI Key: BWRWNBQENOMDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate is a synthetic organic compound that belongs to the class of nicotinic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-trifluoromethyl-nicotinic acid and 4-trifluoromethyl-benzene.

    Reaction Steps:

    Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Employing automated processes to ensure consistent reaction conditions and high yield.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Scientific Research Applications

Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activity and potential as a drug candidate.

    Industrial Applications: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(trifluoromethyl)-6-(4-(trifluoromethyl)phenyl)nicotinate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-trifluoromethyl-nicotinic acid: A precursor in the synthesis of the target compound.

    4-Trifluoromethyl-benzene: Another precursor used in the synthesis.

Uniqueness

    Structural Features: The presence of multiple trifluoromethyl groups and the nicotinic acid ester moiety make it unique.

    Chemical Properties: Its unique chemical properties, such as high lipophilicity and stability, differentiate it from other similar compounds.

Properties

Molecular Formula

C17H13F6NO2

Molecular Weight

377.28 g/mol

IUPAC Name

ethyl 2-methyl-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C17H13F6NO2/c1-3-26-15(25)14-9(2)24-13(8-12(14)17(21,22)23)10-4-6-11(7-5-10)16(18,19)20/h4-8H,3H2,1-2H3

InChI Key

BWRWNBQENOMDOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an acetonitrile (50 ml) solution of (Z)-4,4,4-trifluoro-3-hydroxy-1-(4-trifluoromethyl-phenyl)-but-2-en-1-one (4.7 g, 17 mmol; D. Barrett, P. D. Bentley, T. R. Perrior, Synthetic Commun. 1996, 26, 3401–3406) was added ethyl-3-aminocrotonate (4.27 g, 33 mmol) under an argon atmosphere. The mixture was heated at reflux for 12 h. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, n-heptane/ethyl acetate) to yield 2.2 g (5.8 mmol, 35%) of the title compound as yellow crystals.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

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